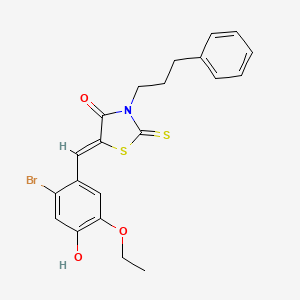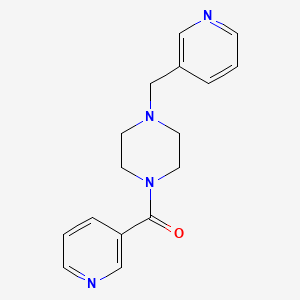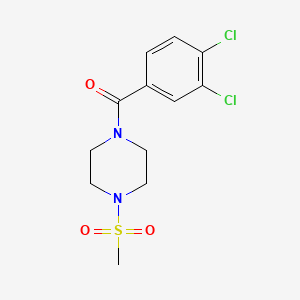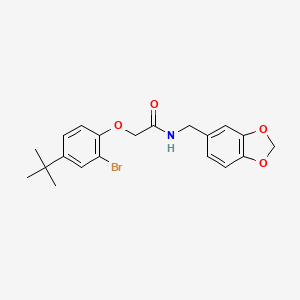
5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one
Beschreibung
Synthesis Analysis
The synthesis of thiazolidin-4-one derivatives involves condensation reactions of suitable aldehydes with thioglycolic acid and anhydrous zinc chloride in the presence of ethanol. This process is typically followed by refluxation for several hours to achieve the desired product. For example, Patel et al. (2010) describe the preparation of similar thiazolidin-4-one compounds by refluxing specific imidazolone derivatives with thioglycolic acid and anhydrous zinc chloride in ethanol (Patel, Shah, Trivedi, & Vyas, 2010).
Molecular Structure Analysis
The molecular structure of thiazolidin-4-one derivatives is often determined using X-ray crystallography, which provides detailed insights into their crystal packing and molecular geometry. Zhu and Qiu (2011) reported the crystal structures of two Schiff bases related to thiazolidin-4-one, showcasing their configuration and molecular interactions (Zhu & Qiu, 2011).
Chemical Reactions and Properties
Thiazolidin-4-one derivatives participate in various chemical reactions, including antibacterial activities, as demonstrated by Trotsko et al. (2018), who synthesized a series of thiazolidin-4-one derivatives showing significant activity against Gram-positive bacteria (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).
Physical Properties Analysis
The physical properties of thiazolidin-4-one derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various solvents and conditions. For instance, the study by Delgado et al. (2005) discusses the hydrogen-bonded dimers, chains of rings, and sheet formations in the crystal structures of several thiazolidin-4-one derivatives, highlighting their diverse physical properties (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Chemical Properties Analysis
The chemical properties of thiazolidin-4-one derivatives, such as reactivity, stability, and interactions with other molecules, play a significant role in their applications. Research by Popov-Pergal et al. (2010) on the synthesis and structure of new 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones provides insight into the chemical behavior of these compounds (Popov-Pergal, Poleti, RancÌicÌ, Meden, & Pergal, 2010).
Eigenschaften
IUPAC Name |
(5Z)-5-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO3S2/c1-2-26-18-11-15(16(22)13-17(18)24)12-19-20(25)23(21(27)28-19)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11-13,24H,2,6,9-10H2,1H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCIWBXRNRIIKI-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC3=CC=CC=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC3=CC=CC=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4541928.png)

![6-[({3-[(cyclohexylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4541942.png)
![N-butyl-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4541957.png)

![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4541975.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4541983.png)

![4-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4541993.png)

![propyl 2-{[(4-bromo-2-thienyl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4542025.png)
![4-{4-(4-bromophenyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4542028.png)
![N-(3-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4542035.png)
![6-cyclopropyl-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4542048.png)